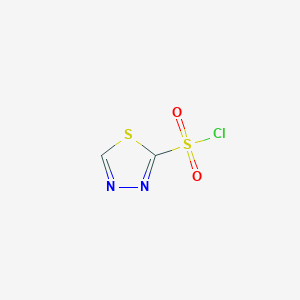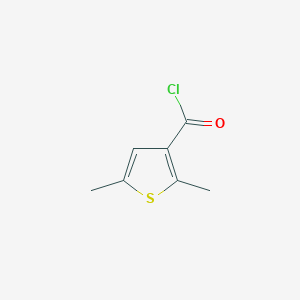
4,6-二氯-5-氟吡啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-5-fluoropyridine-3-carboxylic acid is a chemical compound that is structurally related to several compounds studied in the provided papers. Although the exact compound is not directly analyzed in these studies, the papers provide insights into similar compounds with chloro, fluoro, and carboxylic acid substituents on a pyridine or related heterocyclic ring. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include substitution, hydrolysis, and the formation of specific bonds within the heterocyclic ring. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid involved a sequence of reduction, regioselective deprotonation, methylation, and regeneration of a double bond through selenation, oxidation, and elimination . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid was achieved through substitution and hydrolysis steps, with an optimized method yielding a total of 63.69% . These methods could potentially be adapted for the synthesis of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid has been determined using various spectroscopic techniques and quantum chemical methods. For example, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was elucidated using crystallographic techniques and compared with quantum chemical calculations . Similarly, the molecular structure and vibrational spectra of 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid were obtained using density functional theory (DFT) . These studies provide a framework for understanding the molecular structure of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid.
Chemical Reactions Analysis
The reactivity of compounds with similar structures to 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid can be inferred from their electron density distribution and molecular electrostatic potential (MESP) maps. These maps help identify sites of chemical reactivity, which are crucial for understanding how these compounds might undergo further chemical transformations . The studies also discuss the stability of the molecules, which arises from hyperconjugative interactions and charge delocalization, as analyzed using natural bond orbital (NBO) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-visible spectroscopy. These techniques provide information on vibrational frequencies, chemical shifts, and electronic properties such as HOMO-LUMO energies . Additionally, the thermodynamic properties and non-linear optical (NLO) behavior of these compounds have been studied, which could be relevant for the analysis of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid .
科学研究应用
-
Use in Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridine (TFMP) derivatives, a category that includes “4,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
- Method : The specific methods of application vary depending on the specific TFMP derivative and its intended use .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Synthesis of Fluoroquinolone Derivatives
- Field : Pharmaceutical Chemistry .
- Application : 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, a compound similar to “4,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, is used as a molecular scaffold for the synthesis of fluoroquinolone derivatives, including Enoxacin, Trovafloxacin, and Tosufloxacin .
- Method : The specific methods of synthesis vary depending on the specific fluoroquinolone derivative being synthesized .
- Results : The synthesis of a wide range of fluoroquinolone derivatives with different building blocks has been enabled, reducing the side effects of medication and expanding the medical applications .
-
Antibacterial Agents
- Field : Pharmaceutical Chemistry .
- Application : Pyridonecarboxylic acids, which include “4,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, are used as antibacterial agents .
- Method : The specific methods of application vary depending on the specific pyridonecarboxylic acid derivative and its intended use .
- Results : These compounds have been used in the synthesis of various antibacterial agents, including Enoxacin .
-
Synthesis of Herbicides and Insecticides
- Field : Agrochemical Industry .
- Application : Fluoropyridines, including “4,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, have been used as starting materials for the synthesis of some herbicides and insecticides .
- Method : The specific methods of synthesis vary depending on the specific herbicide or insecticide being synthesized .
- Results : The introduction of fluorine atoms into lead structures has led to the development of new agricultural products with improved physical, biological, and environmental properties .
-
Preparation of Self Assembled Monolayer (SAMs) Compounds
- Field : Material Science .
- Application : “2,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, a compound similar to “4,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, may be used in the preparation of self assembled monolayer (SAMs) compounds .
- Method : The specific methods of application vary depending on the specific SAM compound being synthesized .
- Results : The preparation of SAMs compounds has enabled the development of materials with unique properties .
安全和危害
属性
IUPAC Name |
4,6-dichloro-5-fluoropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-2(6(11)12)1-10-5(8)4(3)9/h1H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTWCEYZEQBILY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617962 |
Source


|
| Record name | 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |
CAS RN |
154012-18-7 |
Source


|
| Record name | 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)






